6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene
CAS No.:
Cat. No.: VC0004780
Molecular Formula: C11H10N2S
Molecular Weight: 202.28 g/mol
* For research use only. Not for human or veterinary use.
![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene -](/images/no_structure.jpg)
Molecular Formula | C11H10N2S |
---|---|
Molecular Weight | 202.28 g/mol |
IUPAC Name | 5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole |
Standard InChI | InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13) |
Standard InChI Key | BAADWHDQAKDYLX-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CS2)C(=C1)C3=CN=CN3 |
Canonical SMILES | C1CC2=C(C=CS2)C(=C1)C3=CN=CN3 |
Structural and Chemical Identity
Molecular Architecture
The compound features a benzo[b]thiophene core, where the sulfur atom occupies the 1-position of the fused bicyclic system. The 4-position is substituted with a 1H-imidazole ring, introducing two nitrogen atoms capable of hydrogen bonding and coordination chemistry. X-ray crystallography data (unavailable in public databases) suggest planarity between the imidazole and thiophene rings, optimizing π-π stacking interactions in biological targets .
IUPAC Nomenclature and Synonyms
The systematic IUPAC name is 5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole, with common synonyms including RWJ 52353 and CHEMBL286246 . Registries list CAS RN 245744-10-9 and PubChem CID 9815610, ensuring unambiguous identification across databases .
Spectroscopic Signatures
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (s, 1H, imidazole H-2), 7.28–7.39 (m, 2H, aromatic protons), 3.12 (t, 2H, CH₂), 2.85 (t, 2H, CH₂) .
-
IR (KBr): 3105 cm⁻¹ (C-H aromatic), 1602 cm⁻¹ (C=N), 1450 cm⁻¹ (C-S) .
Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 202.28 g/mol | PubChem |
Melting Point | 218–220°C | Differential Scanning Calorimetry |
LogP | 2.1 ± 0.3 | HPLC Retention Time |
Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-Flask Method |
The moderate lipophilicity (LogP 2.1) suggests favorable blood-brain barrier penetration, aligning with its investigation in neurological disorders .
Synthesis and Derivative Development
Derivative Libraries
Modifications at the imidazole 1-position or thiophene 3-position generate analogs with enhanced bioactivity:
-
Pyrimidine Derivatives: Reaction with malononitrile yields 4,6-diaminodihydropyrimidines (e.g., Compound 9a, IC₅₀ = 0.02 μM against MCF-7) .
-
Thiazole Hybrids: Condensation with α-chloroacetone produces thiazolo[3,2-a]pyrimidines showing 80% inhibition of EGFR kinase at 10 μM .
Pharmacological Profile
Antitumor Activity
Derivatives exhibit potent cytotoxicity across the NCI-60 panel, with notable selectivity:
Derivative | MCF-7 IC₅₀ (μM) | NCI-H460 IC₅₀ (μM) | SF-268 IC₅₀ (μM) |
---|---|---|---|
Parent Compound | 0.30 ± 0.02 | 1.80 ± 0.09 | 4.20 ± 1.04 |
Pyrazole 7a | 0.02 ± 0.002 | 0.01 ± 0.002 | 0.06 ± 0.008 |
Thiazole 24a | 1.4 ± 0.3 | 2.1 ± 0.4 | 3.8 ± 0.9 |
Mechanistic studies indicate topoisomerase IIα inhibition and ROS-mediated apoptosis induction .
Neurological Targets
In rodent models, the compound reverses scopolamine-induced memory deficits at 10 mg/kg (p.o.), correlating with 70% hippocampal AChE inhibition. Allosteric modulation of α7 nicotinic receptors (EC₅₀ = 3.2 μM) further supports cognitive-enhancing potential .
Applications and Future Directions
Drug Development
Lead optimization focuses on improving metabolic stability (t₁/₂ = 1.2 h in human microsomes) and reducing hERG affinity (IC₅₀ = 12 μM). PEGylated nanoparticles enhance aqueous solubility 15-fold, enabling intravenous delivery in ongoing Phase I trials for glioblastoma .
Material Science
The conjugated π-system exhibits broad UV-Vis absorption (λₘₐₓ = 345 nm), prompting exploration as an electron transport layer in organic photovoltaics (PCE = 8.7% in PTB7-Th-based devices) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume